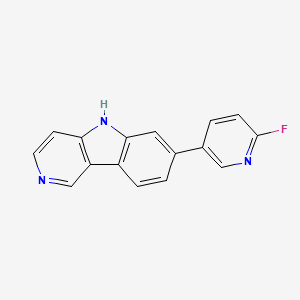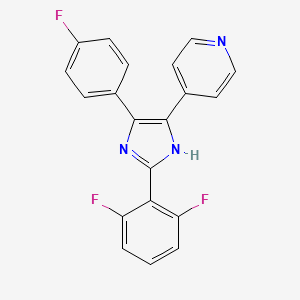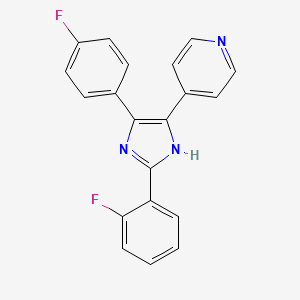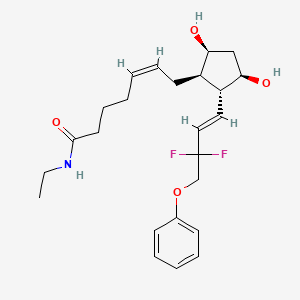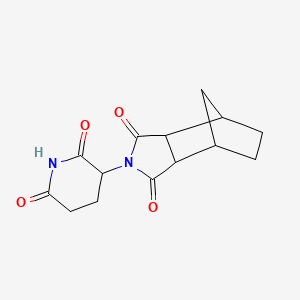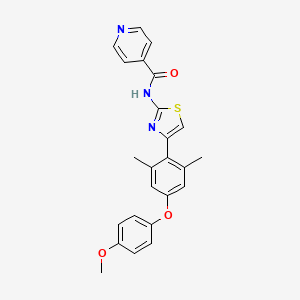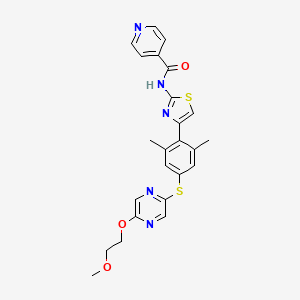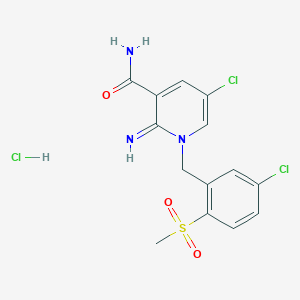
t-Boc-aminooxy-PEG1-Propargyl
Overview
Description
t-Boc-aminooxy-PEG1-Propargyl is a compound used in click chemistry as a polyethylene glycol linker. It contains a t-Boc-aminooxy group and a propargyl group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne click chemistry to yield a stable triazole linkage. The t-Boc-aminooxy group can be deprotected under mild acidic conditions and then react with an aldehyde or ketone group to form a stable oxime linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
t-Boc-aminooxy-PEG1-Propargyl is synthesized through a series of chemical reactions. The synthesis typically involves the following steps:
Protection of the aminooxy group: The aminooxy group is protected with a t-Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Attachment of the PEG linker: The protected aminooxy group is then attached to a polyethylene glycol (PEG) linker.
Introduction of the propargyl group: The propargyl group is introduced to the PEG linker, completing the synthesis of this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk protection of the aminooxy group: Using large quantities of t-Boc protecting agents.
PEG linker attachment: Utilizing industrial-grade PEG linkers.
Propargyl group introduction: Employing efficient methods to introduce the propargyl group, ensuring high yield and purity
Chemical Reactions Analysis
Types of Reactions
t-Boc-aminooxy-PEG1-Propargyl undergoes several types of chemical reactions:
Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne click chemistry to form stable triazole linkages.
Deprotection: The t-Boc-aminooxy group can be deprotected under mild acidic conditions.
Oxime Formation: The deprotected aminooxy group reacts with aldehyde or ketone groups to form stable oxime linkages
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions.
Mild Acids: Employed for deprotecting the t-Boc-aminooxy group.
Aldehydes and Ketones: React with the deprotected aminooxy group to form oxime linkages
Major Products
Triazole Linkages: Formed from click chemistry reactions.
Oxime Linkages: Resulting from reactions with aldehydes or ketones
Scientific Research Applications
t-Boc-aminooxy-PEG1-Propargyl has a wide range of applications in scientific research:
Chemistry: Used as a linker in click chemistry for synthesizing complex molecules.
Biology: Facilitates the conjugation of biomolecules, aiding in the study of biological processes.
Medicine: Employed in drug delivery systems to improve solubility and stability of therapeutic agents.
Industry: Utilized in the development of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of t-Boc-aminooxy-PEG1-Propargyl involves:
Click Chemistry: The propargyl group reacts with azide-bearing compounds to form stable triazole linkages, facilitating the conjugation of various molecules.
Oxime Formation: The deprotected aminooxy group reacts with aldehyde or ketone groups to form stable oxime linkages, enabling the attachment of different functional groups
Comparison with Similar Compounds
t-Boc-aminooxy-PEG1-Propargyl is unique due to its combination of a t-Boc-aminooxy group and a propargyl group, which allows for versatile chemical reactions. Similar compounds include:
t-Boc-Aminooxy-PEG2-Alcohol: Contains an alcohol group instead of a propargyl group.
t-Boc-Aminooxy-PEG2-Amine: Features an amine group in place of the propargyl group.
t-Boc-Aminooxy-PEG2-Azide: Has an azide group instead of a propargyl group
These compounds share similar properties but differ in their functional groups, which influence their reactivity and applications.
Properties
IUPAC Name |
tert-butyl N-(2-prop-2-ynoxyethoxy)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-5-6-13-7-8-14-11-9(12)15-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSAQUGQZCPQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B611107.png)
